(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride
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Overview
Description
(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H12ClNO4S2 and a molecular weight of 261.75 g/mol It is a derivative of pyrrolidine, featuring two methanesulfonyl groups attached to the nitrogen and carbon atoms of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include sulfoxides and sulfones.
Scientific Research Applications
(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological targets.
Biological Studies: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The methanesulfonyl groups can form covalent bonds with amino acids in proteins, leading to the inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler analog with a single methanesulfonyl group.
Pyrrolidine: The parent compound without the methanesulfonyl groups.
Sulfonyl chlorides: A broader class of compounds with varying alkyl or aryl groups attached to the sulfonyl chloride moiety.
Uniqueness: (1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride is unique due to the presence of two methanesulfonyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This dual functionality makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
(1-methylsulfonylpyrrolidin-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO4S2/c1-13(9,10)8-3-2-6(4-8)5-14(7,11)12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTLUHCBFIGCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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